molecular formula C₁₀H₄D₄N₂O₂ B1161335 3-Methylquinoxaline-2-carboxylic Acid-d4

3-Methylquinoxaline-2-carboxylic Acid-d4

Cat. No.: B1161335
M. Wt: 192.21
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylquinoxaline-2-carboxylic Acid-d4 (MQCA-d4) is a deuterated isotopologue of 3-Methylquinoxaline-2-carboxylic Acid (MQCA; CAS 74003-63-7), where four hydrogen atoms are replaced with deuterium. MQCA is a critical metabolite of veterinary drugs such as Olaquindox and Quinocetone, formed via N-oxide reductive pathways . It is widely utilized in analytical chemistry as a stable isotope-labeled internal standard for detecting MQCA residues in biological matrices, ensuring high sensitivity and reproducibility in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods .

Structurally, MQCA-d4 retains the quinoxaline backbone—a bicyclic system comprising two fused pyrazine and benzene rings—with a methyl group at position 3 and a carboxylic acid at position 2. The deuterium substitution typically occurs on the methyl group or aromatic ring, enhancing its utility in mass spectrometry by eliminating isotopic interference during quantification .

Properties

Molecular Formula

C₁₀H₄D₄N₂O₂

Molecular Weight

192.21

Synonyms

3-Methyl-2-quinoxalinecarboxylic Acid-d4;  MQCA-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Substituents Primary Application
MQCA-d4 C₁₀H₄D₄N₂O₂ 192.20* Methyl (C-3), COOH (C-2), deuterated Internal standard for LC-MS/MS
MQCA (non-deuterated) C₁₀H₈N₂O₂ 188.18 Methyl (C-3), COOH (C-2) Metabolite of Olaquindox
Quinoxaline-2-carboxylic Acid-D4 (QCA-D4) C₉H₄D₄N₂O₂ 180.16* COOH (C-2), deuterated Internal standard for QCA analysis
3-Hydroxy-2-quinoxalinecarboxylic Acid C₉H₆N₂O₃ 190.16 Hydroxyl (C-3), COOH (C-2) Unknown (limited data)
7-Chloro-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic Acid C₁₅H₁₁ClN₃O₃ 316.72 Chlorine (C-7), hydroxyaniline (C-3), COOH (C-2) Kinase inhibitor (Pim-1/2)

Note: Molecular weights for deuterated compounds are approximate due to variable deuterium substitution sites.

Key Observations:

Substituent Effects on Functionality :

  • The methyl group in MQCA-d4 enhances lipophilicity compared to QCA-D4, improving its extraction efficiency in biological samples .
  • Hydroxyl or chlorine substituents (e.g., 3-hydroxy or 7-chloro derivatives) introduce hydrogen-bonding or steric effects, altering biological activity. For instance, 7-chloro derivatives exhibit kinase inhibition, unlike MQCA-d4, which lacks therapeutic activity .

Deuterated vs. Non-Deuterated Forms: MQCA-d4 and QCA-D4 are used exclusively as internal standards due to their isotopic stability, while non-deuterated MQCA is studied for its role in cell cycle arrest (S-phase inhibition in hepatocytes) .

Analytical Performance: MQCA-d4 reduces matrix effects in LC-MS/MS, achieving detection limits as low as 0.5 µg/kg in chicken muscle, outperforming non-deuterated analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property MQCA-d4 MQCA 3-Hydroxy Derivative
Solubility High in MeCN Moderate in H₂O Low in organic solvents
Stability Stable at −20°C Degrades at pH >8 Sensitive to oxidation
pKa (COOH) ~2.9 ~2.9 ~2.7

Preparation Methods

Deuterium Labeling via Aniline-d5 Precursor

The most efficient route for MQCA-d4 synthesis begins with aniline-d5 as the deuterium source. This method ensures isotopic enrichment exceeding 99% by incorporating deuterium at the benzene ring positions (C5, C6, C7, and C8) of the quinoxaline backbone. The reaction proceeds through a three-step sequence:

  • Condensation : Aniline-d5 reacts with glyoxal under acidic conditions to form 2,3-dihydroxyquinoxaline-d4.

  • Methylation : Introduction of a methyl group at the C3 position using methyl iodide in the presence of a base.

  • Carboxylation : Oxidation of the C2 methyl group to a carboxylic acid via potassium permanganate in alkaline medium.

This pathway achieves a 95% overall yield, with isotopic purity confirmed by mass spectrometry (99.9% enrichment).

Critical Reaction Parameters

Isotopic Purity Control

Deuterium incorporation hinges on the purity of aniline-d5 and the exclusion of proton exchange during synthesis. NMR analysis of MQCA-d4 reveals residual protiated species (up to 16% non-deuterated content) when stored in dimethylformamide (DMF), attributed to solvent interactions. To mitigate this, ethanol is preferred for final dissolution, reducing deuterium loss to <2% over six months at -20°C.

Solvent and Temperature Optimization

Reaction solvents significantly impact yield and purity:

  • Condensation Step : Aqueous HCl (1M) ensures protonation of aniline-d5, facilitating glyoxal binding.

  • Carboxylation Step : Alkaline conditions (0.9–1.5M NaOH) enhance permanganate reactivity while preventing quinoxaline ring degradation.

Elevated temperatures (>80°C) during oxidation risk decarboxylation, necessitating strict thermal monitoring.

Analytical Characterization

Spectroscopic Validation

UV-Vis Spectroscopy : MQCA-d4 in ethanol exhibits λ<sub>max</sub> at 206.5 nm (ε = 2.93 × 10<sup>4</sup> L·mol<sup>-1</sup>·cm<sup>-1</sup>) and 240.5 nm (ε = 2.89 × 10<sup>4</sup> L·mol<sup>-1</sup>·cm<sup>-1</sup>).
IR Spectroscopy : Key peaks include O-H stretch (3402 cm<sup>-1</sup>) and C=O stretch (1718 cm<sup>-1</sup>), confirming carboxylic acid functionality.
<sup>1</sup>H NMR : Residual proton signals at δ 7.9 ppm (1.4H) indicate incomplete deuteration, while the methyl group resonates at δ 2.85 ppm (3H).

Mass Spectrometry

MQCA-d4 shows a molecular ion peak at m/z 192 (82% abundance), with fragments at m/z 174 (M-H<sub>2</sub>O) and m/z 146 (M-HCO<sub>2</sub>H). Non-deuterated contaminants are detected at m/z 188 (13%) and m/z 142 (16%).

Storage TemperatureResidual MQCA-d4 at 6 Months (%)
-20°C98.5 ± 2.0
4°C97.5 ± 2.0
Room Temperature75.0 ± 17.5
37°C15.5 ± 21.0

Data indicate that long-term storage requires temperatures ≤ -20°C, with DMF solutions showing faster degradation than ethanol-based formulations.

Light and Humidity Sensitivity

Exposure to UV light accelerates deuteration loss by 12% over 48 hours, while humidity >60% promotes hydrolysis of the carboxylic acid group. Amber glass vials and desiccants are recommended for storage.

Industrial-Scale Production Challenges

Cost of Deuterated Starting Materials

Aniline-d5 accounts for 70% of raw material costs due to its limited commercial availability. Substituting with cheaper deuterium sources (e.g., D<sub>2</sub>O) has been explored but results in lower isotopic enrichment (85–90%).

Regulatory Compliance

MQCA-d4 must meet pharmacopeial standards for isotopic purity (>98%) and chemical purity (>95%). Batch-to-batch variability in NMR and MS profiles necessitates rigorous quality control, increasing production costs by ~20%.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies demonstrate that microwave irradiation reduces reaction times by 40% in the condensation and carboxylation steps. For example, glyoxal-aniline-d5 cyclization completes in 15 minutes (vs. 2 hours conventionally) at 100°C.

Flow Chemistry Approaches

Continuous-flow reactors enhance oxidation efficiency by maintaining optimal O<sub>2</sub> saturation during carboxylation. Preliminary data show 99% conversion of hydroxymethylquinoxaline-d4 to MQCA-d4 in 30 minutes, compared to 80% in batch reactors .

Q & A

Q. What are the recommended methods for synthesizing 3-Methylquinoxaline-2-carboxylic Acid-d4?

The synthesis of deuterated quinoxaline derivatives typically involves isotopic labeling via hydrogen-deuterium exchange or selective deuteration during precursor synthesis. For this compound, a common approach involves substituting hydrogen atoms in the methyl group with deuterium using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Reaction optimization requires precise temperature (e.g., 60–80°C) and pH control (acidic media) to ensure high isotopic purity (>98%) . Post-synthesis purification via recrystallization or chromatography is critical to remove non-deuterated impurities.

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
  • Storage : Keep the compound in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid exposure to moisture, light, or high temperatures, which may accelerate deuterium loss or hydrolysis of the carboxylic acid group .

Q. What analytical techniques are essential for confirming the structure of this compound?

Technique Parameters Purpose
NMR ¹H/²H NMR, ¹³C NMRConfirm deuteration at the methyl group and aromatic protons .
Mass Spectrometry (HRMS) High-resolution ESI-MSVerify molecular weight (M+ = 192.21 g/mol for C₁₀H₄D₄N₂O₂) and isotopic purity .
X-ray Crystallography Space group P2₁/c, lattice parameters (e.g., a = 6.0526 Å)Resolve crystal structure and confirm carboxylic acid geometry .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its metabolic stability in pharmacokinetic studies?

Deuterium incorporation at the methyl group reduces metabolic oxidation by cytochrome P450 enzymes, extending the compound’s half-life in vivo. Comparative studies with non-deuterated analogs show slower clearance rates (e.g., 2.5-fold increase in t₁/₂) in rodent models, making it valuable for tracing metabolic pathways via LC-MS/MS . Researchers should validate isotopic effects using control experiments to rule out altered binding affinities or enzyme interactions.

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or MS data often arise from residual protons in the deuterated methyl group or solvent impurities. Mitigation steps include:

  • Drying solvents rigorously (e.g., molecular sieves for DMSO-d₆).
  • Advanced isotopic analysis : Use ²H NMR to quantify deuteration efficiency and adjust synthetic protocols .
  • Cross-validation : Compare crystallographic data (e.g., bond lengths: C10–O2 = 1.214 Å) with computational models (DFT) to confirm structural assignments .

Q. How is this compound applied in studying bacterial metabolite pathways?

As a stable isotope-labeled analog of Carbadox metabolites, it serves as an internal standard in mass spectrometry to quantify trace metabolites in complex matrices (e.g., animal tissues). Methodological protocols include:

  • Spike-and-recovery experiments : Validate extraction efficiency (≥85%) in liver homogenates .
  • Isotope dilution assays : Correct for matrix effects during LC-MS analysis .

Methodological Considerations

  • Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust deuteration cycles to achieve >98% isotopic purity .
  • Safety Protocols : Follow waste disposal guidelines for deuterated compounds to prevent environmental contamination .

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